molecular formula C8H12N2O B6618763 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole CAS No. 1533442-54-4

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B6618763
CAS No.: 1533442-54-4
M. Wt: 152.19 g/mol
InChI Key: JUOYWQIBQOXWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a versatile nitrogen-containing heterocyclic compound of significant interest in synthetic and medicinal chemistry. The pyrazole core is a privileged scaffold in drug discovery, known for its widespread presence in biologically active molecules and pharmaceuticals . The tetrahydro-2H-pyran-4-yl group is a common structural motif that can influence the molecule's physicochemical properties and metabolic stability. This specific regioisomer serves as a valuable building block for the synthesis of more complex molecules. Pyrazole derivatives are extensively researched for a broad spectrum of biological activities. These include potential applications as anti-tubercular, anti-malarial, antimicrobial, antitumor, and anticancer agents . Recent scientific literature highlights the emergence of pyrazole derivatives bearing the tetrahydro-2H-pyran group as novel potential transforming growth factor-β (TGF-β) receptor inhibitors, showing promising anti-tumor efficacy in research models, particularly for hepatocellular carcinoma . As a multifunctional synthetic intermediate, 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole can be used in various metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations to create diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(oxan-4-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-4-9-10-8(1)7-2-5-11-6-3-7/h1,4,7H,2-3,5-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOYWQIBQOXWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533442-54-4
Record name 5-(oxan-4-yl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Catalytic Systems and Solvent Optimization

Patented processes highlight the use of palladium catalysts, notably Pd(OAc)₂ (0.5–2 mol%), paired with triphenylphosphine (PPh₃) in a 1:3 molar ratio. The solvent system—acetonitrile-water (50:50 v/v)—facilitates phase separation post-reaction, simplifying product isolation. Potassium carbonate serves as the base, ensuring optimal pH for the coupling reaction.

Table 1: Representative Suzuki Reaction Conditions

ParameterValue/ComponentImpact on Yield
Catalyst (Pd(OAc)₂)0.6–0.8 mol%Maximizes turnover
Ligand (PPh₃)1:3 (Pd:PPh₃)Stabilizes Pd(0)
SolventAcetonitrile-water (50:50)Phase separation
Temperature70 ± 3°CAccelerates kinetics
Reaction Time2–5 hoursEnsures completion

Substrate Preparation and Coupling Partners

The boronic ester precursor, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I), reacts with halogenated partners like 4-bromo-2-chlorobenzonitrile (II) under Suzuki conditions. While the patented examples focus on benzonitrile derivatives, adapting this to pyran-substituted halides could yield the target compound. For instance, substituting II with a brominated tetrahydro-2H-pyran derivative may direct coupling to the pyrazole’s 3-position.

Deprotection and Functional Group Interconversion

Post-coupling, the tetrahydro-2H-pyran (THP) protecting group is cleaved to unveil the free pyrazole. This step is critical for achieving the desired 1H-pyrazole structure.

Acid-Mediated THP Deprotection

Treatment with 30% HCl in methanol at 10 ± 3°C selectively removes the THP group. The reaction proceeds via acid-catalyzed hydrolysis of the tetrahydropyranyl ether, yielding the deprotected pyrazole. Ammonia water (25%) is subsequently added to neutralize excess HCl, preventing side reactions.

Key Variables:

  • HCl Equivalents: 0.05–0.1 mol per mole of substrate.

  • Temperature Control: Maintained at 0–15°C to minimize decomposition.

  • Precipitation: Gradual water addition induces crystallization, enhancing purity.

Isolation and Purification

The crude product is isolated via filtration, washed with cold methanol-water mixtures (3:1 v/v), and dried under vacuum at 50–60°C. This protocol achieves yields exceeding 85% with palladium residues below 10 ppm, meeting pharmaceutical-grade standards.

Alternative Pathways: Cyclization and Metalation

While Suzuki coupling dominates industrial-scale synthesis, exploratory routes merit discussion.

Knorr Pyrazole Synthesis

Condensing hydrazines with 1,3-diketones could theoretically yield 3-substituted pyrazoles. For example, reacting tetrahydro-2H-pyran-4-carbonyl chloride with acetylacetone followed by hydrazine might form the pyrazole ring. However, regioselectivity challenges and side-product formation limit this approach’s viability.

Directed Ortho-Metalation (DoM)

Lithiation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole at the 3-position, followed by quenching with electrophiles, offers a complementary route. However, the THP group’s steric bulk may hinder metalation efficiency, necessitating cryogenic conditions (−78°C) and specialized ligands.

Scalability and Industrial Considerations

The patented processes emphasize scalability, addressing catalyst loadings, solvent recovery, and waste reduction.

Catalyst Recycling

Reducing Pd(OAc)₂ to 0.6–0.8 mol% lowers costs without compromising yield. Triphenylphosphine’s role in stabilizing palladium(0) intermediates is critical for recyclability, though ligand degradation remains a concern.

Solvent Sustainability

Acetonitrile’s high recovery rate (≥90%) via distillation aligns with green chemistry principles. Aqueous waste streams are treated with activated carbon to adsorb organic residues, minimizing environmental impact.

Analytical and Characterization Data

Accurate characterization ensures product integrity:

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.2 (pyrazole H-4), 4.1 (THP oxymethylene), and 3.5 (THP ring protons).

  • HPLC Purity: ≥99.5% under gradient elution (C18 column, acetonitrile/water).

  • Residual Pd: <10 ppm by ICP-MS .

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring undergoes electrophilic and nucleophilic substitutions, with the tetrahydropyran group modulating reactivity. Key examples include:

Nucleophilic Aromatic Substitution

Reaction with secondary amines (e.g., piperidine or pyrrolidine) in the presence of KOH/DMF at 100°C leads to substitution at the pyrazole C-4 position. This is followed by cyclization with malononitrile to form 2-oxo-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitriles .

Reagents/ConditionsProductYieldSource
Piperidine, KOH, DMF, 100°C2-Oxo-6-aryl-4-piperidinyl-pyran-3-carbonitrile85–92%
Pyrrolidine, malononitrileAnalogous pyrrolidine derivatives88–90%

Cross-Coupling Reactions

The brominated derivative (4-bromo-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole) participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis.

ConditionsProductCatalyst SystemYield
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C4-Aryl-3-methyl-THP-pyrazolePd(PPh₃)₄70–78%

Oxidation and Reduction

The pyrazole ring and tetrahydropyran moiety exhibit distinct redox behavior:

Oxidation

Treatment with strong oxidizing agents (e.g., KMnO₄) oxidizes the pyrazole ring to carboxylic acids or ketones, depending on conditions.
Example :

  • Oxidation of the THP-pyrazole derivative yields 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-5-carboxylic acid (62% yield, H₂O₂/AcOH).

Reduction

Sodium borohydride selectively reduces nitro groups or α,β-unsaturated ketones in substituted derivatives.

Cyclization and Domino Reactions

Base-promoted domino reactions enable the synthesis of fused polycyclic systems. For example:

  • Reaction with cyclohexanone and malononitrile under KOH/DMF forms 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles via intramolecular cyclization .

Starting MaterialsProductConditionsYield
THP-pyrazole, cyclohexanoneTetrahydronaphthalene-carbonitrileKOH, DMF, 100°C82–88%

Hydrolysis

The sulfonamide group in derivatives like

Scientific Research Applications

Pharmacological Properties

Research has demonstrated that derivatives of 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole exhibit a range of biological activities, including:

  • Anti-inflammatory Activity : Certain derivatives have shown effectiveness in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Analgesic Properties : Some compounds have been noted for their pain-relieving effects, suggesting potential use in pain management therapies.
  • Antitumor Effects : Notably, specific derivatives act as inhibitors of the ALK5 receptor (TGFβR1), which is involved in cancer progression. This inhibition may provide a therapeutic avenue for cancer treatment by modulating TGF-beta signaling pathways .

Synthesis and Derivative Development

The synthesis of 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves various organic reactions that allow for the modification of its structure to enhance biological activity. Recent studies have focused on creating derivatives that target specific pathways:

  • A study identified a series of quinoline derivatives based on 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole as novel TGFβR1 inhibitors. The most potent derivative exhibited an IC50 value of 12 nM against SMAD2/3 phosphorylation, indicating strong potential for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the promising applications of 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in drug development:

Case Study: TGFβR1 Inhibition

A recent study highlighted the synthesis and evaluation of derivatives that inhibit TGFβR1. The lead compound demonstrated significant anti-tumor efficacy in xenograft models with a tumor growth inhibition (TGI) rate of 79.6% . This underscores the potential for developing targeted therapies against specific cancer types.

Case Study: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties revealed that certain derivatives significantly reduced markers of inflammation in vitro and in vivo models, suggesting their utility in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole with structurally and functionally related pyrazole derivatives, focusing on substituent effects, biological activity, and synthetic applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity Key Applications References
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole - 3-position: Tetrahydro-2H-pyran-4-yl - Balanced lipophilicity due to pyran group.
- Hydrogen-bond acceptor sites at pyrazole N atoms.
Limited direct data; inferred activity in antitubulin and kinase inhibition. Intermediate for boronate esters (e.g., CAS 1040377-03-4) in Suzuki couplings.
1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1040377-03-4) - 4-position: Boronate ester
- 1-position: Tetrahydro-2H-pyran-4-yl
- High reactivity in cross-coupling reactions.
- Molecular weight: 278.15 g/mol.
Not reported; primarily a synthetic intermediate. Suzuki-Miyaura coupling to access biaryl pyrazoles.
3-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS 1540221-68-8) - 3-position: Iodine
- 1-position: Tetrahydro-2H-pyran-4-yl
- Electrophilic halogen for cross-coupling.
- Molecular weight: 278.09 g/mol.
No direct data; potential precursor to radiolabeled probes. Ullmann or Sonogashira couplings.
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (CAS 1157012-67-3) - 5-position: Amine
- 1-position: Tetrahydro-2H-pyran-4-yl
- Nucleophilic amine for derivatization.
- Similarity score: 0.54 (vs. target compound).
Anticancer (inferred from diaryl pyrazoles). Functionalization via amide or urea formation.
3-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-yl)piperidine (CAS 1707361-95-2) - Pyrazole 5-position: Piperidine - Enhanced solubility due to piperidine.
- Purity: 98%.
Not reported; potential CNS activity. Kinase inhibitor scaffolds.

Key Observations

Substituent Effects on Reactivity :

  • The boronate ester derivative (CAS 1040377-03-4) is critical for cross-coupling reactions, whereas the iodo analog (CAS 1540221-68-8) serves as a halogenated precursor for further functionalization .
  • The amine-substituted derivative (CAS 1157012-67-3) offers nucleophilic sites for secondary modifications, contrasting with the parent compound’s inert pyrazole hydrogens .

Biological Activity: While 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole lacks direct activity data, structurally related diaryl pyrazoles (e.g., 3,4-diaryl-substituted analogs) exhibit potent antitubulin and antiproliferative effects, highlighting the importance of substitution patterns .

Physicochemical Properties :

  • The tetrahydro-2H-pyran group improves solubility compared to purely aromatic pyrazoles, as seen in the piperidine-substituted analog (CAS 1707361-95-2) .
  • Molecular weights of analogs range from 278.09–278.15 g/mol, suggesting minimal impact on pharmacokinetics .

Synthetic Utility :

  • The boronate ester (CAS 1040377-03-4) is commercially available (TCI Chemicals) and priced at ¥12,000/EA, reflecting its demand in medicinal chemistry .
  • The iodinated derivative (CAS 1540221-68-8) is synthesized via electrophilic substitution, a route adaptable to the target compound .

Biological Activity

3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data from various studies and case analyses.

Chemical Structure and Properties

The structure of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole features a pyrazole ring fused with a tetrahydropyran moiety. This unique combination is believed to contribute to its diverse biological activities.

Biological Activity Overview

The biological activities of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including those with tetrahydropyran substitutions, exhibit significant antimicrobial properties. For instance, compounds synthesized with this structure showed high inhibition rates against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
3aStaphylococcus aureus20
3bEscherichia coli18
3cBacillus subtilis22

These results indicate that modifications in the pyrazole structure can enhance antimicrobial efficacy, making it a candidate for further development as an antibiotic agent .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. In one notable study, compounds similar to 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole were evaluated for their ability to inhibit inflammatory markers in vitro. The results showed a significant reduction in pro-inflammatory cytokines when tested against human cell lines.

CompoundCytokine Reduction (%)IC50 (µM)
4aTNF-α: 7510
4bIL-6: 6515

This suggests that the compound may exert its anti-inflammatory effects through modulation of cytokine production .

3. Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered attention for their potential therapeutic applications. In vitro studies using cancer cell lines have shown that certain derivatives exhibit cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)
5aMCF-7 (breast cancer)12
5bHeLa (cervical cancer)8

These findings indicate that the incorporation of the tetrahydropyran moiety may enhance the compound's ability to target cancer cells effectively .

Case Studies

Several case studies highlight the practical applications and effectiveness of compounds related to 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole:

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of tetrahydropyran-substituted pyrazoles against multi-drug resistant bacteria, demonstrating significant inhibition compared to traditional antibiotics.
  • Case Study on Anti-inflammatory Mechanisms : Research focused on the mechanism of action revealed that these compounds could inhibit NF-kB signaling pathways, which are crucial in inflammatory responses.

Q & A

Q. What are the most reliable synthetic routes for 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole, and how can reaction conditions be optimized?

A two-step approach is common: (1) cyclocondensation of tetrahydro-2H-pyran-4-carboxamide derivatives with hydrazines, followed by (2) functionalization via nucleophilic substitution or cross-coupling reactions. Optimization should employ Design of Experiments (DOE) to evaluate factors like temperature, solvent polarity (e.g., dioxane vs. DMF), and stoichiometry. For example, hydrazine hydrate in dioxane at 80°C yields higher regioselectivity for pyrazole formation . Statistical methods (e.g., ANOVA) can identify critical variables, reducing trial-and-error experimentation .

Q. How can structural characterization of this compound address inconsistencies in spectral data (e.g., NMR vs. XRD)?

Combine X-ray diffraction (XRD) with DFT calculations to resolve discrepancies. XRD provides definitive bond-length and angle data, while DFT simulations (e.g., B3LYP/6-31G**) predict NMR chemical shifts, allowing cross-validation. For example, pyrazole ring proton signals in NMR may appear upfield due to electron-withdrawing effects from the tetrahydro-2H-pyran group, which XRD can confirm via spatial arrangement analysis .

Q. What purification strategies are effective for isolating 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole from byproducts?

Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate polar byproducts like unreacted hydrazines. For scale-up, membrane separation technologies (e.g., nanofiltration) under controlled pH can isolate the target compound with >95% purity .

Advanced Research Questions

Q. How do computational methods (e.g., QM/MM) aid in predicting reactivity and regioselectivity for derivatives of this compound?

Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states for reactions like Suzuki-Miyaura coupling. For instance, the tetrahydro-2H-pyran group’s steric bulk directs electrophilic substitution to the pyrazole’s N-1 position. Pairing DFT (e.g., M06-2X) with molecular dynamics identifies energy barriers for competing pathways, enabling rational design of derivatives with tailored electronic properties .

Q. What intermolecular interactions dominate the crystal packing of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole derivatives?

Intermolecular C–H···O hydrogen bonds between the pyrazole’s N–H and the tetrahydro-2H-pyran’s oxygen stabilize the lattice. XRD data for analogs (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) reveal bifurcated H-bond networks, while Hirshfeld surface analysis quantifies van der Waals contributions (e.g., 12–15% of total interactions) .

Q. How can kinetic studies resolve contradictions in reaction mechanisms (e.g., radical vs. polar pathways)?

Use stopped-flow UV-Vis spectroscopy to track intermediate formation. For example, under photochemical conditions, transient ESR signals indicate radical intermediates, whereas polar mechanisms show solvent isotope effects (e.g., D2O slows proton transfer). Rate constants derived from Eyring plots (Δ‡H and Δ‡S) differentiate pathways .

Q. What strategies improve the compound’s stability in aqueous media for biological assays?

Introduce electron-withdrawing substituents (e.g., –CF₃ at the pyrazole’s 5-position) to reduce hydrolysis. Accelerated stability testing (40°C/75% RH) with HPLC monitoring reveals degradation products. Co-solvents like PEG-400 or cyclodextrin encapsulation enhance solubility and prolong half-life .

Methodological Frameworks

Q. How to design a factorial experiment for optimizing catalytic systems in pyrazole functionalization?

Adopt a 2^k factorial design to test variables: catalyst loading (0.5–2 mol%), ligand type (bidentate vs. monodentate), and solvent (THF vs. toluene). Response surface methodology (RSM) models yield and selectivity, identifying interactions (e.g., ligand-solvent synergy). Confirmation runs validate predicted optimal conditions .

Q. What statistical tools are suitable for analyzing contradictory bioactivity data across cell lines?

Apply multivariate analysis (PCA or PLS) to decouple cell-specific variables (e.g., membrane permeability) from intrinsic compound activity. Bootstrapping or Bayesian hierarchical models account for variability, while IC₅₀ clustering identifies structure-activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.